3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
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Overview
Description
3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of imidazo[4,5-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of tert-butyl, chloro, and dimethoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[4,5-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a strong base.
Attachment of the 2-chloro-4,6-dimethoxyphenyl group: This can be done via a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-b]pyrazole
- 3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-d]pyrazole
Uniqueness
3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,3)14-13-16(22(4)21-14)20-15(19-13)12-10(18)7-9(23-5)8-11(12)24-6/h7-8H,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYZNNGUHYQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1NC(=N2)C3=C(C=C(C=C3Cl)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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